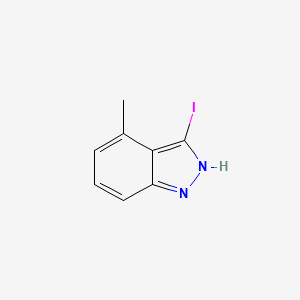

3-Iodo-4-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSVQQMMVAVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646518 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-63-4 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-4-methyl-1H-indazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-1H-indazole

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Functionalized indazoles, such as this compound, serve as versatile intermediates, enabling extensive structural modifications crucial for drug discovery programs, particularly in the development of kinase inhibitors.[2] The iodine atom at the C3 position provides a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of chemical space to optimize potency and selectivity. This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, grounded in established chemical principles and supported by detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis and Strategic Approach

A robust synthesis of this compound hinges on a logical and efficient retrosynthetic strategy. The most reliable approach involves a two-stage process: first, the construction of the core 4-methyl-1H-indazole scaffold, followed by a highly regioselective iodination at the C3 position.

The primary disconnection is at the C3-Iodine bond. The C3 position of the 1H-indazole ring is inherently nucleophilic and represents the most kinetically and thermodynamically favored site for electrophilic substitution.[3] This high degree of predictability makes direct iodination of the 4-methyl-1H-indazole precursor the most scientifically sound and efficient forward-synthetic strategy.

A secondary disconnection of the indazole ring itself leads back to a readily available substituted aniline, 2,3-dimethylaniline, via a classical indazole synthesis involving diazotization and cyclization.

Caption: Retrosynthetic analysis for this compound.

Core Synthesis Pathway: A Two-Stage Protocol

This section details the recommended synthetic route, optimized for yield, purity, and operational simplicity.

Stage 1: Synthesis of 4-methyl-1H-indazole from 2,3-Dimethylaniline

The construction of the indazole core from an ortho-substituted toluidine is a well-established transformation. This method leverages the diazotization of the amine, followed by an intramolecular cyclization involving the adjacent methyl group.[4]

Mechanism Insight: The process begins with the conversion of the primary aromatic amine of 2,3-dimethylaniline into a diazonium salt using sodium nitrite under acidic conditions. The resulting diazonium intermediate is unstable and, upon gentle heating or in situ, undergoes a cyclization reaction where the diazonium group is attacked by the electron-rich aromatic ring, leading to the formation of the pyrazole ring fused to the benzene core.

Experimental Protocol: 4-methyl-1H-indazole

-

Diazotization: In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 2,3-dimethylaniline (1.0 eq.) in a mixture of glacial acetic acid and propionic acid. Slowly add a concentrated aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes before letting it warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

-

Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

Stage 2: Regioselective C3-Iodination

With the 4-methyl-1H-indazole precursor in hand, the final step is the introduction of the iodine atom. The C3 position is the most electron-rich carbon on the indazole ring, making it highly susceptible to electrophilic attack.[3] The standard and most effective method employs molecular iodine in the presence of a strong base.[5][6]

Causality Behind Experimental Choices:

-

Reagents: Molecular iodine (I₂) is the electrophilic source. A strong base, such as potassium hydroxide (KOH), is crucial. It deprotonates the N1-H of the indazole, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, dramatically increasing the rate and efficiency of the electrophilic substitution by iodine.[6][7]

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent. It is polar aprotic, effectively solubilizing both the indazole substrate and the potassium indazolide salt, and it remains stable under the basic reaction conditions.

Caption: Step-by-step workflow for the C3-iodination of 4-methyl-1H-indazole.

Experimental Protocol: this compound

-

Reaction Setup: To a stirred solution of 4-methyl-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) pellets (2.0-2.5 eq.) and stir for 15 minutes at room temperature.

-

Iodination: Slowly add a solution of iodine (I₂) (1.5 eq.) in DMF dropwise to the mixture. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC until the starting material is fully consumed.

-

Work-up and Isolation: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A precipitate will form.[5]

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to afford this compound, typically as a solid with high purity. Further purification can be achieved by recrystallization if necessary.

Data Summary

The following table summarizes the typical reaction parameters for the critical C3-iodination step.

| Parameter | Condition / Reagent | Rationale | Expected Yield |

| Substrate | 4-methyl-1H-indazole | Precursor scaffold | - |

| Iodinating Agent | Iodine (I₂) | Electrophilic iodine source | 70-85%[5] |

| Base | Potassium Hydroxide (KOH) | Activates substrate via N-deprotonation | |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent, good solubility | |

| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid reaction post-anion formation | |

| Time | 1-3 hours | Typically sufficient for full conversion |

Alternative Synthetic Considerations: The Sandmeyer Reaction

While direct iodination is the preferred route, an alternative pathway using a Sandmeyer reaction is conceptually viable, particularly if the requisite starting materials are available.[8][9] This multi-step process would involve:

-

Synthesis of 3-amino-4-methyl-1H-indazole.

-

Diazotization of the 3-amino group using sodium nitrite in a strong, non-nucleophilic acid (e.g., H₂SO₄) at 0-5 °C to form the diazonium salt.[10]

-

Introduction of an aqueous solution of potassium iodide (KI) to the diazonium salt, which displaces the diazonium group (N₂) with iodine.[11]

This pathway is considerably longer but offers excellent control over the regiochemistry of iodination, making it a valuable alternative in complex cases or for generating structural diversity.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process involving the initial formation of the 4-methyl-1H-indazole core followed by a highly regioselective electrophilic iodination at the C3 position. The use of molecular iodine and potassium hydroxide in DMF provides a robust, scalable, and high-yielding protocol. This key intermediate stands as a valuable building block for medicinal chemists, enabling rapid diversification and the development of novel therapeutics targeting a range of diseases.

References

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubChem. Retrieved from a relevant NIH source.[12]

-

Chang, et al. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.[13]

-

Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.[14]

-

BenchChem. (2025). Discovery and synthesis of novel indazole derivatives. BenchChem.[1]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. organic-chemistry.org.[15]

-

BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.[2]

-

BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.[10]

-

BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. BenchChem.[16]

-

BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.[3]

-

Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.[17]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.[8]

-

BenchChem. (2025). discovery and history of 4-Iodo-3-methyl-1H-indazole. BenchChem.[18]

-

Mao, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[9]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.[19]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. masterorganicchemistry.com.[20]

-

Jennychem. (2025). 4-METHYL (1H)INDAZOLE. Jennychem.[21]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.[5]

-

ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.[22]

-

Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.[11]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.[7]

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.[4]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Indazole synthesis [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Sandmeyer Reaction [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. jennysynth.com [jennysynth.com]

- 22. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Privileged Scaffold

The indazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The functionalization of this scaffold is a key strategy in drug discovery. This guide focuses on a specific, yet underexplored derivative: 3-Iodo-4-methyl-1H-indazole .

The introduction of an iodine atom and a methyl group onto the indazole ring is expected to significantly modulate its physicochemical and biological properties.[1] The iodine, in particular, provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a wider chemical space.[4] This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of the known and predicted physicochemical properties of this compound, along with robust, field-proven experimental protocols for their determination. While specific experimental data for this particular molecule is limited in publicly available literature, this document provides a framework for its systematic characterization, a critical step in advancing preclinical and formulation studies.

Compound Identity and Structural Elucidation

A precise understanding of a compound's fundamental identity is the cornerstone of all subsequent research.

Molecular Structure and Basic Information

-

Systematic Name: this compound

-

Molecular Weight: 258.06 g/mol [5]

The molecular structure, presented below, consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring, with an iodine atom at the 3-position and a methyl group at the 4-position.

Caption: Molecular structure of this compound.

Spectroscopic Confirmation: A Protocol for NMR Analysis

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [8][9]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless calibrating to the residual solvent peak.[10]

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Optimize the magnetic field homogeneity through shimming.

-

Acquire a standard one-dimensional ¹H spectrum. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[8] The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[10]

-

Employ advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.[8]

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the complete molecular structure.

-

Core Physicochemical Properties: A Predictive and Experimental Framework

A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a potential therapeutic agent, influencing everything from bioavailability to formulation.

Predicted Physicochemical Profile

In the absence of extensive experimental data, we can infer some properties of this compound based on its structure and data from similar compounds.

| Property | Predicted Value/Observation | Rationale/Source |

| Appearance | Likely a solid at room temperature. | General observation for similar substituted indazoles.[1] |

| Melting Point | Not Available | Requires experimental determination. |

| Boiling Point | Not Available | Requires experimental determination. |

| pKa | Indazole is amphoteric, with pKa values of 1.04 (for protonation) and 13.86 (for deprotonation).[11] The substituents will influence these values. | The methyl group is weakly electron-donating, while the iodine atom's effect is more complex (inductive vs. resonance). Experimental determination is necessary for an accurate value. |

| LogP | A calculated LogP of 2.47592 is available for the isomeric 3-Iodo-7-methyl-1H-indazole, suggesting moderate lipophilicity.[12] | The position of the methyl group will slightly alter the LogP. An experimental value is needed for confirmation. |

Melting Point Determination: A Measure of Purity and Identity

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13] A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range.

Experimental Protocol: Capillary Melting Point Determination [14][15]

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula or a mortar and pestle.

-

Invert a capillary tube (one end sealed) and tap the open end into the powdered sample to collect a small amount.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a column height of 2-3 mm.

-

-

Measurement:

-

Place the prepared capillary tube into the heating block of a melting point apparatus.

-

For a first determination, heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool, then prepare a new sample.

-

Heat the new sample, and as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Perform the determination in duplicate or triplicate to ensure reproducibility.

-

Caption: Workflow for melting point determination.

Solubility Profile: A Critical Parameter for Drug Action

Solubility is a crucial physicochemical property that influences bioassay performance, formulation strategies, and intestinal absorption.[16] For drug discovery compounds, a common solubility criterion is greater than 60 µg/mL.[16]

2.3.1. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and any resulting precipitate is removed. It is a high-throughput method ideal for early-stage screening.[17]

Experimental Protocol: Kinetic Solubility (Nephelometry or UV Assay) [16][18]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to a series of wells in a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Quantification:

-

Nephelometric Assay: Measure the light scattering caused by undissolved particles using a nephelometer. The solubility is the concentration at which a significant increase in scattering is observed.[16]

-

Direct UV Assay: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy by comparing the absorbance to a standard curve.[16]

-

2.3.2. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a more accurate but lower-throughput method, often referred to as the "shake-flask" method.[17][19]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method) [16][19]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflows for solubility determination.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most probable route involves the direct iodination of the commercially available starting material, 3-methyl-1H-indazole.[3] However, direct iodination of 3-methyl-1H-indazole can lead to a mixture of regioisomers (iodination at positions 4, 5, 6, and 7).[20] The regioselectivity is influenced by the choice of iodinating agent, solvent, and temperature.[20]

Hypothetical Protocol: Direct Iodination [20]

-

Reaction Setup: Dissolve 3-methyl-1H-indazole in a suitable solvent (e.g., acetonitrile, DMF).

-

Iodination: Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine (I₂) in the presence of a mild base.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product will likely be a mixture of isomers requiring purification by column chromatography or preparative HPLC to isolate the desired this compound.[20]

Reactivity in Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the rapid diversification of the indazole scaffold to build libraries of potential drug candidates. The reactivity in these couplings is generally high for aryl iodides.[4]

Biological Context and Future Directions

While no specific biological activity has been reported for this compound itself, the indazole scaffold is a key component in many compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Therefore, this molecule represents a valuable, yet underexplored, building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[3] Future research should focus on its synthesis, full physicochemical characterization, and evaluation of its biological activity in relevant assays, such as kinase inhibition panels or antiproliferative screens.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

- Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences.

- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46.

-

Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodo-1-methyl-1H-indazole. PubChem. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. ijirset.com [ijirset.com]

- 8. benchchem.com [benchchem.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Indazole - Wikipedia [en.wikipedia.org]

- 12. chemscene.com [chemscene.com]

- 13. studylib.net [studylib.net]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. Solubility Test | AxisPharm [axispharm.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Characterization of 3-Iodo-4-methyl-1H-indazole

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of the ¹H NMR characterization of 3-iodo-4-methyl-1H-indazole. This document synthesizes predictive data based on foundational NMR principles and comparative analysis with structurally related analogues to offer a robust framework for spectral interpretation.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of the indazole ring with substituents such as iodine and methyl groups can significantly modulate its physicochemical and biological properties, making compounds like this compound valuable targets for drug discovery programs.[2] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone of this characterization.[3][4]

This guide offers a comprehensive exploration of the expected ¹H NMR spectral features of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and data from analogous substituted indazoles to predict and interpret the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The chemical shifts and coupling constants in the ¹H NMR spectrum of this compound are dictated by the electronic and steric influences of the iodo and methyl substituents on the indazole ring. The iodine at the C3 position and the methyl group at the C4 position will exert distinct effects on the aromatic protons at positions 5, 6, and 7, as well as the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 12.0 - 13.5 | br s | - |

| H5 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H6 | 6.90 - 7.10 | t | 7.0 - 8.0 |

| H7 | 7.40 - 7.60 | d | 7.0 - 8.0 |

| 4-CH₃ | 2.40 - 2.60 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Analysis of Predicted Chemical Shifts and Multiplicities:

-

N1-H: The proton on the nitrogen of the indazole ring is expected to appear as a broad singlet in the downfield region of the spectrum (12.0 - 13.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift can be highly dependent on the solvent and concentration.[5]

-

Aromatic Protons (H5, H6, H7):

-

H7: This proton is situated ortho to the electron-donating methyl group and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet in the range of 7.40 - 7.60 ppm.

-

H5: This proton is meta to the methyl group and ortho to the C4 carbon. It is expected to resonate as a doublet between 7.20 and 7.40 ppm.

-

H6: Being ortho to two protons (H5 and H7), the H6 signal is predicted to be a triplet in the most upfield region of the aromatic signals, around 6.90 - 7.10 ppm.

-

-

Methyl Protons (4-CH₃): The protons of the methyl group at the C4 position will appear as a singlet in the upfield region of the spectrum, typically between 2.40 and 2.60 ppm.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Common choices for indazole derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for the clear observation of exchangeable protons like N-H.[4]

-

Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[6]

Instrumental Parameters

-

Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is standard.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Structural Elucidation and Isomer Differentiation

The synthesis of this compound can potentially yield other regioisomers, such as 5-iodo, 6-iodo, or 7-iodo-4-methyl-1H-indazole. ¹H NMR is a powerful tool for distinguishing between these isomers due to the unique chemical shifts and coupling patterns each would exhibit.[3] For unambiguous structural confirmation, especially in the case of novel compounds, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons, providing information about their spatial proximity and helping to confirm the regiochemistry.

Illustrative Workflow

The following diagram outlines the general workflow for the ¹H NMR characterization of this compound.

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.

Conclusion

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

Sources

Mass spectrometry analysis of 3-Iodo-4-methyl-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodo-4-methyl-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a substituted indazole, its precise structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring quality control during synthesis and formulation.[3] This document moves beyond standard operating procedures to detail the causality behind instrumental choices and analytical strategies. We will explore optimal ionization techniques, delve into predictable fragmentation patterns, and outline robust protocols for both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to achieve unambiguous structural elucidation.

Introduction: The Analytical Imperative for Substituted Indazoles

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][3] The introduction of substituents, such as an iodine atom and a methyl group, onto the bicyclic ring system creates specific isomers like this compound. The iodine atom, in particular, makes this compound a valuable intermediate for further functionalization via cross-coupling reactions.[4]

Given that synthetic routes can produce a mixture of regioisomers (e.g., 5-iodo, 6-iodo, or 7-iodo variants), a rigorous and multi-faceted analytical approach is essential for unequivocal structural confirmation.[5][6] Mass spectrometry, with its high sensitivity and specificity, serves as a cornerstone technique for this purpose, enabling the determination of molecular weight, confirmation of elemental composition, and detailed structural characterization through fragmentation analysis.[7][8]

Foundational Physicochemical & Spectroscopic Properties

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. While extensive experimental data for this specific isomer is not widely published, its properties can be calculated or inferred from its structure and data on related compounds.[1][2]

| Property | Value | Source / Method |

| Molecular Formula | C₈H₇IN₂ | Calculated[9] |

| Molecular Weight | 258.06 g/mol | Calculated[9] |

| Calculated Exact Mass | 257.9654 u | Calculated |

| CAS Number | 885522-63-4 | [9] |

| Appearance | Expected to be a solid at room temperature | Inference[1] |

| Isotopic Signature | Iodine has one stable isotope (¹²⁷I), so a characteristic M+2 peak, typical for chlorine or bromine, will be absent.[5] | Isotopic Abundance Data |

Strategic Selection of Ionization Techniques

The choice of ionization method is critical as it dictates the nature of the initial ions generated for analysis. The goal is to produce ions representative of the intact molecule with minimal unsolicited fragmentation, a principle best served by "soft" ionization techniques.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the sample with high-energy electrons, typically causing extensive fragmentation.[10][11] While the resulting fragments can be useful for structural fingerprinting, the molecular ion peak is often weak or entirely absent, making it difficult to determine the molecular weight. EI is generally unsuitable for a primary characterization of this molecule, especially when coupled with liquid chromatography.[12]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for low molecular weight, nonpolar species that are volatile enough to be nebulized and ionized by a corona discharge.[10] It is a viable option for this compound.

-

Electrospray Ionization (ESI): ESI is an exceptionally soft ionization technique ideal for polar and semi-polar molecules, making it highly compatible with liquid chromatography (LC).[11][13] It generates charged ions from a fine spray of liquid by applying a high voltage, typically resulting in a strong signal for the protonated molecule, [M+H]⁺.[11] For the structural elucidation of indazole derivatives, ESI is the preferred method as it preserves the molecular ion, which can then be subjected to controlled fragmentation in a tandem mass spectrometer.[3]

Causality: The selection of ESI is driven by the need to preserve the molecular integrity of the analyte for subsequent MS/MS analysis. The indazole core contains nitrogen atoms that are readily protonated, making it highly amenable to positive-mode ESI, which provides a strong [M+H]⁺ signal, the crucial starting point for structural confirmation.

Mass Spectrometric Workflow and Data Interpretation

A logical workflow ensures that data from multiple orthogonal techniques are used to build a comprehensive and definitive structural proof.[5]

Caption: A stepwise workflow for the structural validation of a target molecule.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS is essential for confirming the elemental composition of this compound.[3] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass measurements with high accuracy, typically below 5 ppm.[14][15] This level of precision allows for the unequivocal determination of an empirical formula from the measured m/z of the protonated molecule.[14]

| Ion Species | Calculated Exact Mass (m/z) |

| [C₈H₇IN₂ + H]⁺ | 258.9729 |

A measured m/z value within a narrow tolerance (e.g., ±0.001 Da) of the calculated exact mass provides high confidence in the assigned elemental formula, C₈H₈IN₂⁺.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule.[16][17] In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 258.97) is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer.[16] The fragmentation pattern provides a structural fingerprint of the molecule.

Proposed Fragmentation Pathways:

The fragmentation of the this compound ion is expected to proceed through several key pathways, influenced by the stability of the indazole ring and the nature of the substituents.

-

Loss of Iodine Radical (I•): A common fragmentation for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (mass ≈ 127 Da).

-

Loss of Methyl Radical (CH₃•): Cleavage of the C-C bond can lead to the loss of the methyl group.

-

Ring Cleavage: The indazole core itself can fragment, often involving the loss of stable neutral molecules like HCN.[18][19]

Caption: Proposed MS/MS fragmentation of this compound.

Expected Fragments and Their Significance:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 258.97 | 132.07 | I• (Iodine radical) | Confirms the presence of iodine and leaves the 4-methyl-1H-indazole cation. |

| 258.97 | 243.95 | CH₃• (Methyl radical) | Confirms the presence of the methyl group. |

| 132.07 | 105.06 | HCN (Hydrogen cyanide) | Characteristic fragmentation of the indazole ring.[18] |

By analyzing these fragment ions, particularly with HRMS to confirm their elemental compositions, the connectivity of the molecule can be pieced together, confirming the identity of this compound and distinguishing it from its isomers.

Experimental Protocols

The following protocols provide a self-validating system for the analysis of this compound.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh approximately 1.0 mg of the purified compound and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[5]

-

Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive mode ESI.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-HRMS (ESI+) Analysis for Accurate Mass

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[3]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions (Positive ESI):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Scan Range: m/z 100–500.

-

Resolution: > 60,000 FWHM.

-

Data Analysis: Extract the ion chromatogram for m/z 258.9729. Measure the mass of the corresponding peak and calculate the mass error in ppm. A mass error of < 5 ppm confirms the elemental composition.[14]

-

Protocol 3: Targeted MS/MS Analysis for Structural Confirmation

-

Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).[20]

-

Acquisition Mode: Targeted MS/MS or Product Ion Scan.

-

Precursor Ion Selection: Set the first mass analyzer to isolate the [M+H]⁺ ion at m/z 258.97.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Optimize the energy to produce a rich spectrum of product ions.

-

MS2 Scan Range: Scan the second mass analyzer from m/z 50 up to 260.

-

Data Analysis: Compare the acquired product ion spectrum against the predicted fragmentation pattern. The presence of key fragments (e.g., m/z 132.07, 243.95, 105.06) provides definitive structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a multi-step process that requires a strategic approach. By combining soft ionization techniques like ESI with the power of high-resolution and tandem mass spectrometry, researchers can move beyond simple molecular weight determination to achieve unambiguous confirmation of both elemental composition and molecular structure. The protocols and fragmentation insights provided in this guide offer a robust framework for scientists and drug development professionals to ensure the identity, purity, and quality of this important chemical entity, thereby accelerating research and development efforts.

References

-

Pirro, V., G. Frache, and E. Varesio. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." Molecules 26.5 (2021): 1419.

-

Ma, L., and Y. Hsieh. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC North America 33.11 (2015): 854-861.

-

Wang, J. "High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations." Journal of Pharmaceutical Analysis 12.4 (2022).

-

Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality." Pharma Focus America.

-

Pirro, V., et al. "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." PMC, National Center for Biotechnology Information.

-

ACD/Labs. "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques." ACD/Labs Blog, 23 Aug. 2023.

-

Chemistry LibreTexts. "2.3: Ionization Techniques." Chemistry LibreTexts, 11 Feb. 2023.

-

Pharma Focus Europe. "Ionization Methods in Modern Mass Spectrometry." Pharma Focus Europe.

-

Bitesize Bio. "Making Molecules Fly: Ionization Methods in Mass Spec." Bitesize Bio, 19 Mar. 2025.

-

BenchChem. "Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole." BenchChem.

-

Kind, T., et al. "Identification of small molecules using accurate mass MS/MS search." PMC, National Center for Biotechnology Information, 24 Apr. 2017.

-

Emory University. "Mass Spectrometry Ionization Methods." Emory University Chemistry Department.

-

Li, Y., and Y. Hsieh. "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review, 30 Sep. 2015.

-

Clark, J. "mass spectra - the M+2 peak." Chemguide.

-

Wikipedia. "Tandem mass spectrometry." Wikipedia.

-

Cristea, S., et al. "Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research." MDPI, 18 Feb. 2022.

-

Chemistry LibreTexts. "Organic Compounds Containing Halogen Atoms." Chemistry LibreTexts, 29 Aug. 2023.

-

National High Magnetic Field Laboratory. "Tandem Mass Spectrometry (MS/MS)." National MagLab, 8 Aug. 2023.

-

ResearchGate. "Mass spectrometry of halogen-containing organic compounds." ResearchGate.

-

Tailored Tutors. "Mass Spectroscopy - Halo-isotopes | A Level Chemistry." YouTube, 21 Nov. 2019.

-

Pearson+. "The molecule that gave the mass spectrum shown here contains a halogen." Study Prep in Pearson+.

-

BenchChem. "A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives." BenchChem.

-

PubChem. "3-Iodo-1H-indazole." PubChem, National Center for Biotechnology Information.

-

BenchChem. "A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole." BenchChem.

-

Luo, X., et al. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate, 1 Mar. 2024.

-

BenchChem. "Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers." BenchChem.

-

BenchChem. "Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole." BenchChem.

-

BenchChem. "discovery and history of 4-Iodo-3-methyl-1H-indazole." BenchChem.

-

BenchChem. "4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers." BenchChem.

-

Santa Cruz Biotechnology. "this compound | CAS 885522-63-4." Santa Cruz Biotechnology.

-

BenchChem. "A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers." BenchChem.

-

ChemScene. "3-Iodo-7-methyl-1H-indazole | 847906-27-8." ChemScene.

-

ChemicalBook. "3-Iodo-1H-indazole synthesis." ChemicalBook.

-

Wang, Y., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Publishing, 27 Apr. 2021.

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023.

-

Luo, X., et al. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs." PubMed, National Center for Biotechnology Information, 30 Apr. 2025.

-

BenchChem. "Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide." BenchChem.

-

Selva, A. "mass spectrometry of oxazoles." University of Modena and Reggio Emilia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmafocusamerica.com [pharmafocusamerica.com]

- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. pharmafocuseurope.com [pharmafocuseurope.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. longdom.org [longdom.org]

- 16. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Solubility of 3-Iodo-4-methyl-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodo-4-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1][2] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical parameters that influence its synthetic utility, formulation development, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its quantitative determination.

Introduction to this compound

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] The introduction of substituents, such as an iodine atom at the 3-position and a methyl group at the 4-position, significantly modulates the molecule's electronic and steric properties. The iodine atom, for instance, provides a synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[3]

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the preparation of stock solutions for biological assays. Poor solubility can be a significant hurdle in the drug development pipeline, impacting bioavailability and formulation options.

Predicted Solubility Profile

Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented below.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar indazole core. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent capable of solvating the polar functionalities of the molecule. |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | DCM's ability to dissolve a wide range of organic compounds, including those with moderate polarity, makes it a likely good solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate | THF has a moderate polarity and can act as a hydrogen bond acceptor, suggesting it should be able to dissolve the compound. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | As a moderately polar solvent, ethyl acetate is expected to provide reasonable solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile's polarity should allow for the dissolution of this compound. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate to Low | While the polar hydroxyl group can interact with the indazole, the overall non-polar character of the molecule may limit high solubility. |

| Hexanes / Heptane | Non-polar | Low | The significant polarity of the indazole ring is likely to result in poor solubility in non-polar aliphatic solvents. |

| Water | Polar Protic | Very Low / Insoluble | The large non-polar surface area of the molecule is expected to make it poorly soluble in water. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic compounds.

-

-

Phase Separation:

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

The solubility of an organic compound is governed by several factors, including:

-

Polarity: As discussed, the principle of "like dissolves like" is a primary determinant. The polarity match between the solute (this compound) and the solvent is crucial.[4][5]

-

Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[4] This is because the dissolution process is often endothermic.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice) must be overcome by the interactions between the solute and solvent molecules for dissolution to occur.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a qualitative assessment based on its molecular structure predicts good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in a range of other common organic solvents. For drug development and synthetic chemistry applications, it is imperative to determine the quantitative solubility through rigorous experimental methods. The shake-flask method detailed in this guide provides a robust and reliable framework for obtaining this critical data, enabling informed decisions in research and development.

References

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BenchChem. (2025). discovery and history of 4-Iodo-3-methyl-1H-indazole.

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

-

Shaikh, S., Khan, F. A., & Asiri, A. M. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28243–28265. Retrieved from [Link]

Sources

Introduction: The Strategic Value of a Substituted Indazole

An In-Depth Technical Guide to 3-Iodo-4-methyl-1H-indazole for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its commercial availability, physicochemical characteristics, synthetic pathways, and critical applications as a versatile building block in modern drug discovery. The narrative is grounded in established chemical principles, providing not just protocols, but the strategic reasoning behind them.

The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics like the kinase inhibitor Pazopanib.[1] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is adept at forming key hydrogen bond interactions within biological targets.[1][2]

The subject of this guide, this compound, is a specifically functionalized derivative of significant interest. Its value lies in the precise arrangement of its substituents:

-

The indazole core provides the foundational scaffold for molecular recognition.

-

The iodo group at the 3-position acts as a versatile synthetic handle. Iodine is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse molecular fragments to explore the chemical space around the core.[2][3]

-

The methyl group at the 4-position serves to modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

This combination makes this compound a valuable starting material, particularly in the synthesis of targeted therapies like kinase inhibitors and as a building block for protein degraders.[4]

Physicochemical Properties

While extensive experimental data for this specific isomer is not always aggregated, its properties can be reliably calculated or inferred from closely related analogues. These parameters are fundamental for planning synthetic transformations, purification, and formulation.

| Property | Value | Source |

| CAS Number | 885522-63-4 | [4][5] |

| Molecular Formula | C₈H₇IN₂ | [4][5] |

| Molecular Weight | 258.06 g/mol | [5][6][7] |

| Appearance | Expected to be a solid at room temperature | [8] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | [8][9] |

| Storage | Room temperature, protect from light | [4][7] |

Commercial Availability for Research Applications

This compound is commercially available from several chemical suppliers, positioning it as an accessible building block for research and development laboratories. It is crucial to note that this compound is typically sold for professional research and manufacturing use only and is not intended for medical or consumer applications.[4][5]

| Supplier | Purity | Available Quantities | CAS Number |

| Aladdin Scientific | min 97% | 1 gram | 885522-63-4[4] |

| Santa Cruz Biotechnology | Research Grade | Inquire | 885522-63-4[5] |

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Chemical Reactivity

Synthetic Strategy: Regioselective Iodination

The synthesis of specifically substituted indazoles presents a common challenge: regioselectivity.[10] Direct electrophilic iodination of an indazole core can lead to a mixture of isomers, as different positions on the ring system exhibit varying degrees of nucleophilicity.[10][11]

For this compound, the most logical synthetic approach begins with the commercially available 4-methyl-1H-indazole. The key transformation is the selective introduction of an iodine atom at the C3 position. The C3 position of the indazole ring is often the most reactive towards electrophiles.[10]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Iodination of 4-methyl-1H-indazole

This protocol is a representative method adapted from general procedures for indazole iodination.[12] It is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity must be confirmed by analytical methods like NMR and Mass Spectrometry.

Materials:

-

4-methyl-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature until the base fully dissolves.

-

Addition of Iodine: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

-

Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base. A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application in Drug Discovery

The primary utility of this compound is as an intermediate for creating diverse libraries of molecules through cross-coupling reactions.[2] This allows for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitor Synthesis

Many kinase inhibitors bind to the ATP pocket, with a "hinge-binding" motif being crucial for affinity. The indazole core is an excellent hinge-binder.[2] The 3-iodo group allows for the attachment of larger moieties that can extend into other regions of the ATP binding site to enhance potency and selectivity.

Caption: Use of the building block in synthesizing a targeted kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an aryl boronic acid to the 3-position of the indazole core.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid or pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., Cesium carbonate, 1.5 eq)

-

Solvent (e.g., 4:1 Dioxane:Water)

Procedure:

-

Inert Atmosphere: To a reaction vessel, add the this compound, aryl boronic acid, palladium catalyst, and cesium carbonate.

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed dioxane and water solvent mixture.

-

Heating: Stir the mixture at an elevated temperature (e.g., 100 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

-

Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography to obtain the final coupled product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, data from analogous structures (e.g., other iodo-indazoles or substituted indazoles) can be used to establish prudent laboratory practices.[13][14]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15]

-

Toxicology: Substituted indazoles may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][14]

-

First Aid:

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged indazole scaffold and a synthetically versatile iodo group provides a direct route for the synthesis of complex molecules targeting a range of biological systems. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the development of novel therapeutics.

References

- Aladdin Scientific. This compound, min 97%, 1 gram.

- Santa Cruz Biotechnology. This compound | CAS 885522-63-4.

- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

- Benchchem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.

- PubChem. 3-Iodo-1-methyl-1H-indazole.

- ChemScene. 3-Iodo-7-methyl-1H-indazole.

- Benchchem. Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

- Benchchem. discovery and history of 4-Iodo-3-methyl-1H-indazole.

- Benchchem. Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.

- Echemi. 3-CHLORO-6-IODO-4-METHOXY (1H)

- Sigma-Aldrich.

- TCI Chemicals.

- Benchchem.

- Bai, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Xiang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 3-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 21107053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

The Versatile 1H-Indazole Scaffold: A Technical Guide to its Application in Medicinal Chemistry

Introduction: The Privileged Status of the 1H-Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The 1H-indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has earned its place as one such "privileged scaffold." Its thermodynamic stability, coupled with its ability to engage in a multitude of non-covalent interactions with biological targets, makes it a highly attractive starting point for the design of novel therapeutics.[1][2] The two nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, enabling the indazole core to mimic the interactions of other key heterocycles, like indole, while offering unique electronic properties.[2] This versatility has led to the development of a diverse array of clinically successful drugs, including the anti-cancer agents Niraparib, Axitinib, and Pazopanib, as well as the anti-inflammatory drug Benzydamine, underscoring the therapeutic significance of this remarkable scaffold.[1][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of substituted 1H-indazoles in medicinal chemistry. We will delve into the key therapeutic areas where this scaffold has made a significant impact, explore the underlying mechanisms of action, and provide practical, field-proven insights into its synthetic elaboration and biological evaluation.

Therapeutic Applications of Substituted 1H-Indazoles: A Mechanistic Overview

The true power of the 1H-indazole scaffold lies in its adaptability. Judicious substitution around the core ring system allows for the fine-tuning of its pharmacological properties, leading to potent and selective agents across a spectrum of diseases.

Kinase Inhibition: Targeting the Engine Room of Cellular Signaling

Protein kinases play a central role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-indazole core has proven to be an exceptional template for the design of potent kinase inhibitors.

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR signaling is implicated in various cancers. 1H-indazole derivatives have emerged as potent inhibitors of FGFRs.

Mechanism of Action: Substituted 1H-indazoles typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The indazole nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, anchoring the inhibitor in the active site and preventing the binding of ATP.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes key SAR findings for 1H-indazole-based FGFR inhibitors, demonstrating how modifications to the scaffold impact inhibitory potency.

| Compound ID | R1 (Indazole N1) | R2 (Indazole C3) | R3 (Indazole C6) | FGFR1 IC50 (nM) | Reference |